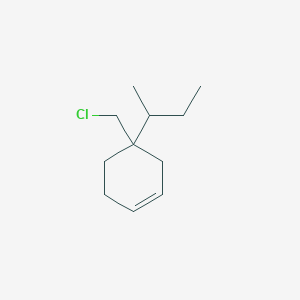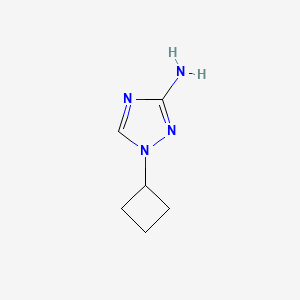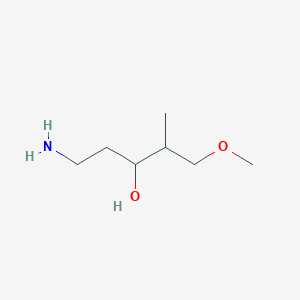
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound features a pyrimidine ring fused with a pyrrolidine ring, making it a unique structure in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of substituted pyrimidines with pyrrolidine derivatives under controlled conditions. One common method includes the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid (p-TSA) in ionic liquid media .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of sulfonic acid maintained-hydroxyapatite-encapsulated-γ-Fe2O3 as a catalyst . These methods ensure high yield and purity, making the compound suitable for various applications.
化学反応の分析
Types of Reactions
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrimidines and pyrrolidines, depending on the specific reagents and conditions used.
科学的研究の応用
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR), leading to its cytotoxic and antimicrobial effects . The pyrimidine ring plays a crucial role in binding to the active sites of these enzymes, thereby disrupting their normal function.
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry as a versatile scaffold.
Pyridodipyrimidine: Exhibits similar biological activities, including cytotoxic and antimicrobial effects.
Uniqueness
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde stands out due to its unique combination of a pyrimidine and pyrrolidine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
2-(4-hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c1-7-2-9(15)5-13(7)10-11-3-8(6-14)4-12-10/h3-4,6-7,9,15H,2,5H2,1H3 |
InChIキー |
QEDCKZMMQJGEMG-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN1C2=NC=C(C=N2)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


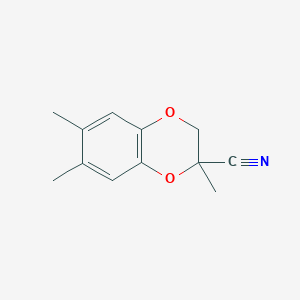

![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13177558.png)

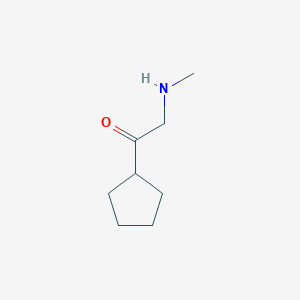


![3-bromo-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13177589.png)

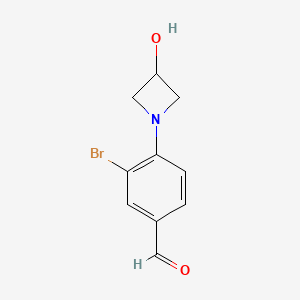
![6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13177601.png)
